molecular formula C13H10FNO B7838512 3-Fluorobiphenyl-4-carboxamide

3-Fluorobiphenyl-4-carboxamide

Cat. No.: B7838512
M. Wt: 215.22 g/mol
InChI Key: KLIAEONZIVFAJS-UHFFFAOYSA-N
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Description

3-Fluorobiphenyl-4-carboxamide is an organic compound that belongs to the class of aromatic amides It is characterized by a biphenyl structure with a fluorine atom attached to one of the phenyl rings and a carboxamide group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobiphenyl-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobiphenyl and 4-aminobenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The 3-fluorobiphenyl is first activated by the coupling agent, followed by the addition of 4-aminobenzoic acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobiphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 3-Fluorobiphenyl-4-carboxylic acid.

    Reduction: 3-Fluorobiphenyl-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorobiphenyl-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluorobiphenyl-4-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

  • 3-Fluorobiphenyl-4-carboxylic acid
  • 3-Fluorobiphenyl-4-amine
  • 4-Fluorobiphenyl-3-carboxamide

Comparison:

  • 3-Fluorobiphenyl-4-carboxamide vs. 3-Fluorobiphenyl-4-carboxylic acid: The carboxamide group in this compound provides different reactivity and binding properties compared to the carboxylic acid group.
  • This compound vs. 3-Fluorobiphenyl-4-amine: The carboxamide group offers more hydrogen bonding opportunities than the amine group, affecting the compound’s interactions with biological targets.
  • This compound vs. 4-Fluorobiphenyl-3-carboxamide: The position of the fluorine atom and carboxamide group can influence the compound’s chemical and biological properties, making each compound unique in its applications.

Properties

IUPAC Name

2-fluoro-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIAEONZIVFAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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